8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex heterocyclic compound. It features a triazoloquinazoline core, which is a fusion of triazole and quinazoline rings, with various substituents including methoxy groups, a methoxybenzylthio group, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multi-step reactions. One common approach includes:
Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and ortho esters under acidic conditions.
Introduction of Substituents: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Addition of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Conversion of nitrophenyl to aminophenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used to investigate its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazoloquinazoline core allows for hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazole-containing Scaffolds: These are widely studied for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for diverse reactivity and interactions with biological targets .
Properties
IUPAC Name |
8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O5S/c1-33-18-6-4-5-15(11-18)14-36-25-26-20-13-22(35-3)21(34-2)12-19(20)24-27-23(28-29(24)25)16-7-9-17(10-8-16)30(31)32/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLNDFFPHHVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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